
4-(3,4-Dimethylphenoxymethyl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in THF, a common solvent in organic chemistry due to its ability to dissolve a wide range of compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(3,4-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the zinc reagent. The reaction conditions often include a temperature range of 0°C to room temperature to ensure the stability of the organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The large-scale production also incorporates purification steps to remove any impurities that may affect the performance of the compound in subsequent reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dimethylphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the reactants and drive the reaction forward.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound and dissolve other reactants.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
4-(3,4-Dimethylphenoxymethyl)phenylzinc bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functional materials, such as polymers and nanomaterials.
Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.
Biological Studies: Applied in the modification of biomolecules for studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 4-(3,4-dimethylphenoxymethyl)phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium, which activates the zinc reagent and promotes the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound used in similar types of reactions.
4-Methoxyphenylzinc Bromide: Another organozinc reagent with a methoxy substituent, used in organic synthesis.
4-Chlorophenylzinc Bromide: Contains a chlorine substituent and is used in various coupling reactions.
Uniqueness
4-(3,4-Dimethylphenoxymethyl)phenylzinc bromide is unique due to the presence of the 3,4-dimethylphenoxymethyl group, which can impart specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent for the synthesis of complex organic molecules with precise structural requirements.
Propiedades
Fórmula molecular |
C15H15BrOZn |
|---|---|
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
bromozinc(1+);1,2-dimethyl-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-8-9-15(10-13(12)2)16-11-14-6-4-3-5-7-14;;/h4-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
IUSFEDGWQKFABS-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1)OCC2=CC=[C-]C=C2)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


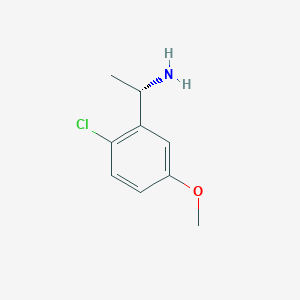
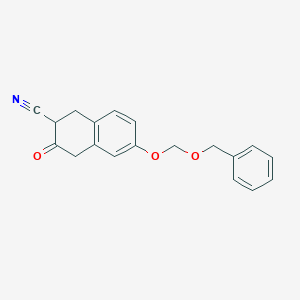

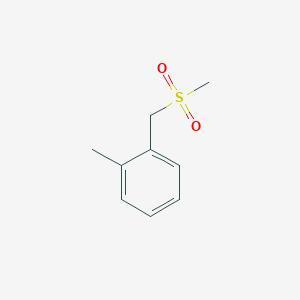
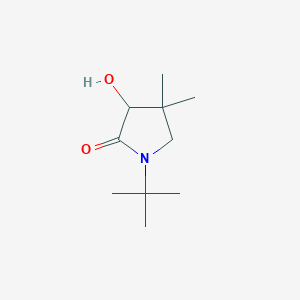
![[3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887492.png)

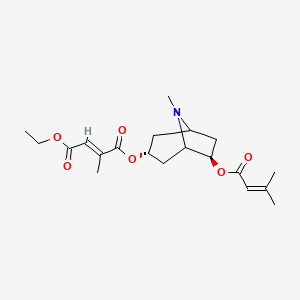


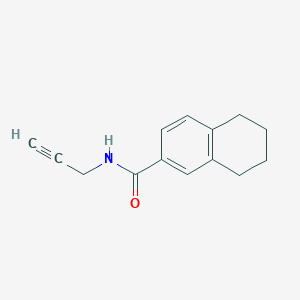

![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)
![Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14887549.png)
